

# The Expanding Therapeutic Landscape of Ceritinib: A Technical Guide Beyond NSCLC

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## Compound of Interest

Compound Name: *Ceritinib dihydrochloride*

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## Introduction

Ceritinib (Zykadia®), a second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), has become a standard of care for patients with ALK-rearranged non-small cell lung cancer (NSCLC).<sup>[1][2][3][4][5]</sup> Its superior potency compared to the first-generation inhibitor crizotinib, and its ability to overcome crizotinib resistance, have been well-established.<sup>[3][5][6][7][8][9]</sup> However, a growing body of preclinical and clinical evidence suggests that the therapeutic potential of ceritinib extends far beyond its current indication, with promising activity observed in a variety of other malignancies, both with and without ALK alterations.

This technical guide provides an in-depth exploration of the expanding therapeutic landscape of ceritinib. It summarizes key preclinical and clinical findings, details relevant experimental methodologies, and visualizes the complex signaling pathways and experimental workflows involved in this ongoing research.

## Beyond ALK: Unraveling the Diverse Mechanisms of Action of Ceritinib

While the primary mechanism of action of ceritinib is the inhibition of the ALK tyrosine kinase, its therapeutic efficacy in a broader range of cancers is also attributed to its effects on other signaling pathways and its ability to overcome various resistance mechanisms.<sup>[10][11]</sup>

Ceritinib is a potent inhibitor of the ALK receptor tyrosine kinase, binding to its ATP-binding site and preventing autophosphorylation.[10][11] This leads to the downregulation of downstream signaling pathways crucial for cancer cell proliferation and survival, including the STAT3, PI3K/AKT, and ERK1/2 pathways.[10]

Interestingly, ceritinib has demonstrated cytotoxic effects in cancer cells that do not harbor ALK rearrangements, suggesting the presence of off-target activities.[12][13] Studies have shown that ceritinib can inhibit other receptor tyrosine kinases, such as the insulin-like growth factor 1 receptor (IGF-1R) and ROS1.[12][14] Furthermore, it can downregulate key signaling pathways like the PI3K/Akt/mTOR and MAPK pathways in an ALK-independent manner.[12][13] This polypharmacology may contribute to its broader anti-tumor activity.

One of the key advantages of ceritinib is its ability to overcome resistance to crizotinib.[3][6][7][8][9] This is partly due to its higher potency against the ALK kinase.[7][8] Additionally, ceritinib is effective against several crizotinib-resistant ALK mutations, including L1196M, G1269A, I1171T, and S1206Y.[7][15][16]

## Therapeutic Potential in Non-NSCLC Malignancies

Ceritinib has shown significant promise in a range of solid and hematological malignancies beyond NSCLC.

### Neuroblastoma

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, frequently harbors activating mutations or amplifications of the ALK gene, which are associated with a poor prognosis.[17] Ceritinib has emerged as a promising therapeutic option in this setting.

Preclinical studies have demonstrated that ceritinib can abrogate the growth of ALK-addicted neuroblastoma cell lines with greater efficacy than crizotinib.[18] A notable case report detailed a child with high-risk neuroblastoma harboring a novel ALK-I1171T mutation who experienced a dramatic and complete clinical remission with ceritinib monotherapy.[18][19] This clinical response was supported by preclinical data showing the sensitivity of this specific mutation to ceritinib.[18]

A phase I clinical trial in pediatric patients with malignancies harboring activated ALK showed substantial activity of ceritinib in heavily pretreated neuroblastoma, with a confirmed overall

response rate (ORR) of 20% in this patient population.[20]

## Anaplastic Large-Cell Lymphoma (ALCL)

Anaplastic large-cell lymphoma is a type of T-cell non-Hodgkin lymphoma, and a subset of cases is characterized by ALK rearrangements, most commonly the NPM1-ALK fusion protein. [21] Ceritinib has demonstrated activity in patients with relapsed ALK-positive ALCL. In the expansion phase of the ASCEND-1 study, three patients with relapsed ALK+ ALCL were treated with ceritinib, and all three achieved and maintained responses for at least 20 months. [22] These findings suggest that ALK inhibition with ceritinib can be an effective salvage therapy for these patients.[22]

## Inflammatory Myofibroblastic Tumors (IMT)

Inflammatory myofibroblastic tumors are rare soft tissue sarcomas that often harbor ALK rearrangements.[23][24] Case reports have documented near-complete responses to ceritinib in patients with recurrent and unresectable IMT, including in infants treated with low-dose ceritinib.[24][25][26] A phase I study in pediatric patients also demonstrated a high ORR of 70% in patients with IMT.[20] These findings highlight the potential of ceritinib as a highly effective targeted therapy for ALK-driven IMT.[23]

## Cholangiocarcinoma (CCA)

Intriguingly, the therapeutic potential of ceritinib may extend to malignancies without ALK alterations. A recent study found that ceritinib is cytotoxic to cholangiocarcinoma cells, irrespective of ALK rearrangement or mutation status.[12] The study revealed that ceritinib induces both apoptosis and autophagy in CCA cells by targeting multiple kinases and inhibiting the PI3K/Akt/mTOR signaling pathway.[12] Furthermore, ceritinib demonstrated a synergistic effect with cisplatin in reducing CCA cell viability.[12] These findings suggest a novel, ALK-independent mechanism of action for ceritinib that could be exploited in the treatment of CCA and potentially other cancers.

## Other Solid Tumors

The therapeutic potential of ceritinib is also being explored in other solid tumors harboring ALK or ROS1 fusions. A phase I study of ceritinib in combination with gemcitabine-based chemotherapy in patients with advanced solid tumors showed a manageable toxicity profile and

clinical benefit in three out of five evaluable patients with cholangiocarcinoma.[21] Another case report documented a partial response to ceritinib in a patient with an inflammatory myofibroblastic tumor carrying a TFG-ROS1 fusion.[27]

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of ceritinib in various non-NSCLC malignancies.

Table 1: Preclinical Efficacy of Ceritinib in Neuroblastoma Cell Lines

Cell Line	ALK Status	Driver Mutation(s)	Crizotinib IC50 (nM)	Ceritinib IC50 (nM)
CLB-PE	Non-addicted	Other	>1000	>1000
SK-N-AS	Non-addicted	Other	>1000	>1000
SK-N-BE	Non-addicted	Other	>1000	>1000
SK-N-DZ	Non-addicted	Other	>1000	>1000
IMR32	Wild-type ALK	ALKAL ligand responsive	>350	>350

Source: Adapted from Guan et al. 2015 as cited in[18]

Table 2: Clinical Efficacy of Ceritinib in Pediatric Patients with ALK-Activated Malignancies (Phase I Study)

Malignancy	Number of Patients (at MTD/RDE)	Overall Response Rate (ORR) (95% CI)	Median Duration of Response (DOR)
Anaplastic Large-Cell Lymphoma (ALCL)	8	75% (34.9-96.8)	Not Reached
Inflammatory Myofibroblastic Tumor (IMT)	10	70% (34.8-93.3)	Not Reached
Neuroblastoma	30	20% (7.7-38.6)	15 months (95% CI: 5.8, 22.2)

MTD/RDE: Maximum Tolerated Dose/Recommended Dose for Expansion Source:[20]

Table 3: Clinical Efficacy of Ceritinib in Combination with Gemcitabine-Based Chemotherapy in Advanced Solid Tumors (Phase I Study)

Parameter	Value
Overall Response Rate (ORR)	20%
Median Progression-Free Survival (PFS)	4.8 months
MTD of Ceritinib with Gemcitabine	600 mg orally daily
MTD of Ceritinib with Gemcitabine and Cisplatin	450 mg orally daily

Source:[21]

## Experimental Protocols

This section provides generalized methodologies for key experiments commonly used to evaluate the therapeutic potential of ceritinib. These protocols are intended as a guide and may require optimization for specific cell lines or experimental conditions.

## Cell Viability Assay (MTT/XTT or CellTiter-Glo®)

**Objective:** To determine the cytotoxic effect of ceritinib on cancer cell lines.

**Methodology:**

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- **Drug Treatment:** Treat the cells with a serial dilution of ceritinib (and a vehicle control, typically DMSO) for a specified duration (e.g., 72 hours).
- **Viability Assessment:**
  - **For MTT/XTT assay:** Add the MTT or XTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the tetrazolium salt to a colored formazan product. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
  - **For CellTiter-Glo® assay:** Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a luminometer.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control for each drug concentration. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

## Western Blot Analysis

**Objective:** To assess the effect of ceritinib on the phosphorylation status of ALK and its downstream signaling proteins.

**Methodology:**

- **Cell Lysis:** Treat cells with ceritinib at various concentrations for a defined period. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

- **SDS-PAGE and Protein Transfer:** Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
- **Immunoblotting:** Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of ALK, AKT, ERK, and other proteins of interest overnight at 4°C.
- **Secondary Antibody Incubation and Detection:** Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Analyze the band intensities to determine the relative levels of protein expression and phosphorylation. Use a loading control (e.g.,  $\beta$ -actin or GAPDH) to normalize the data.

## In Vivo Xenograft Studies

**Objective:** To evaluate the anti-tumor efficacy of ceritinib in a preclinical animal model.

**Methodology:**

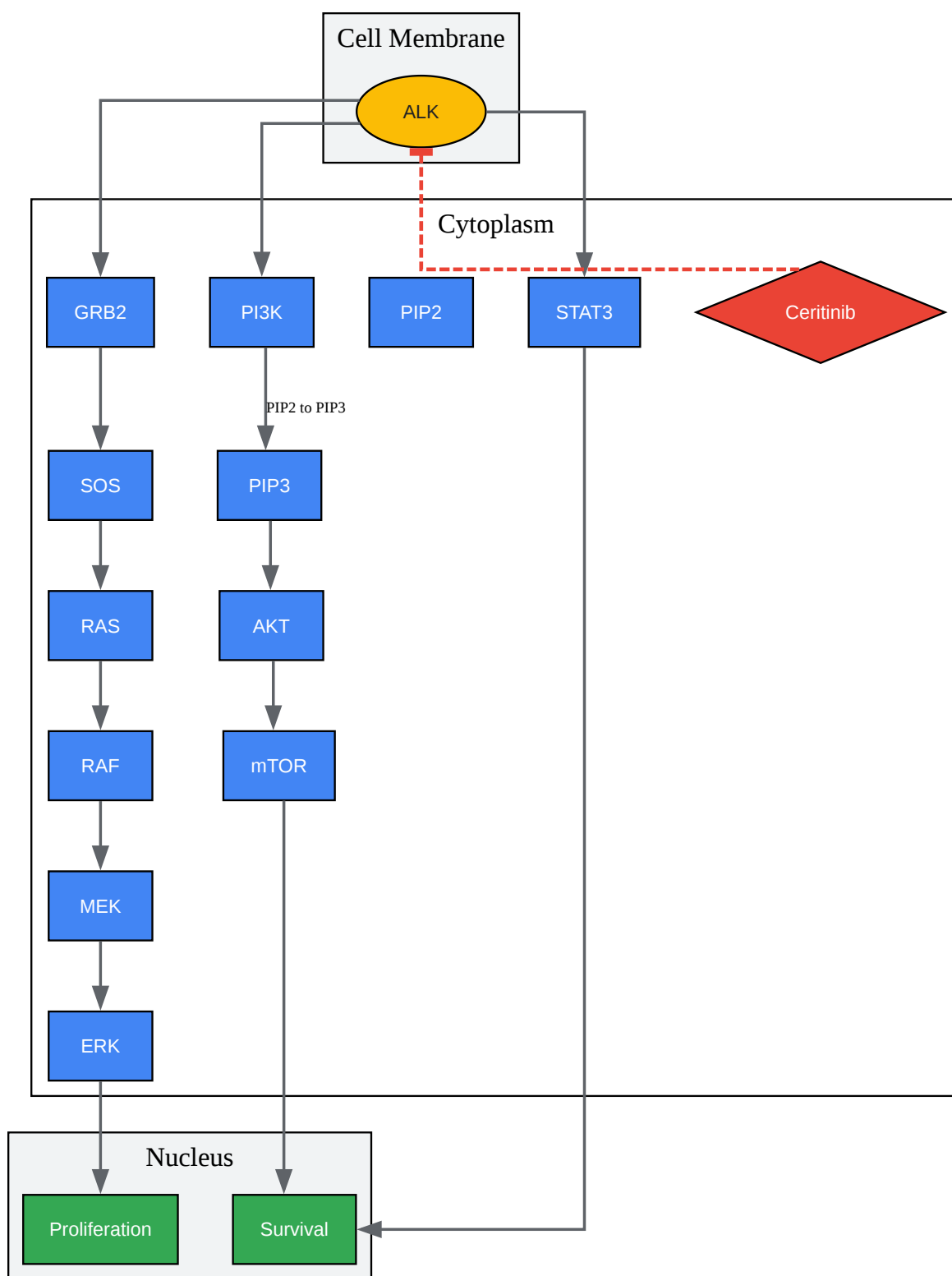
- **Tumor Cell Implantation:** Subcutaneously inject a suspension of cancer cells (e.g.,  $1-5 \times 10^6$  cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
- **Tumor Growth Monitoring:** Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
- **Drug Administration:** Once the tumors reach a palpable size (e.g.,  $100-200 \text{ mm}^3$ ), randomize the mice into treatment and control groups. Administer ceritinib (or vehicle control) orally at a predetermined dose and schedule.
- **Efficacy Assessment:** Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

- Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the anti-tumor effect of ceritinib.

## Visualizations: Signaling Pathways and Experimental Workflows

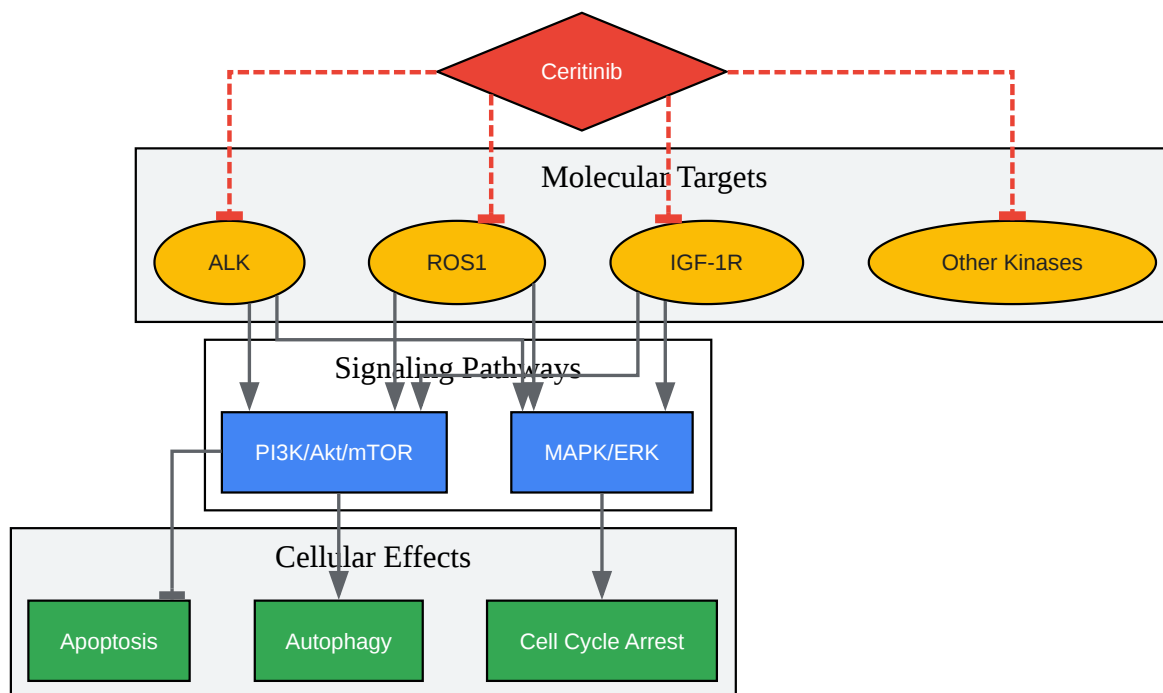
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the therapeutic potential of ceritinib.





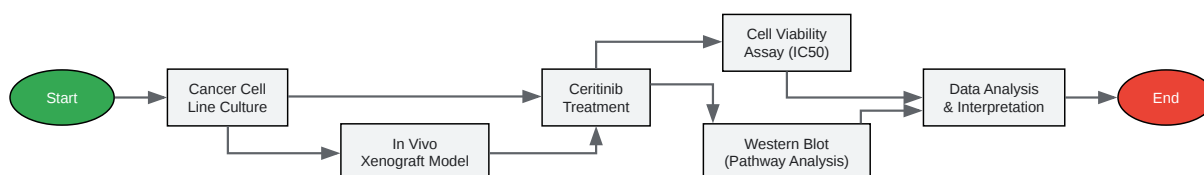
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Caption: Canonical ALK signaling pathway and its inhibition by ceritinib.



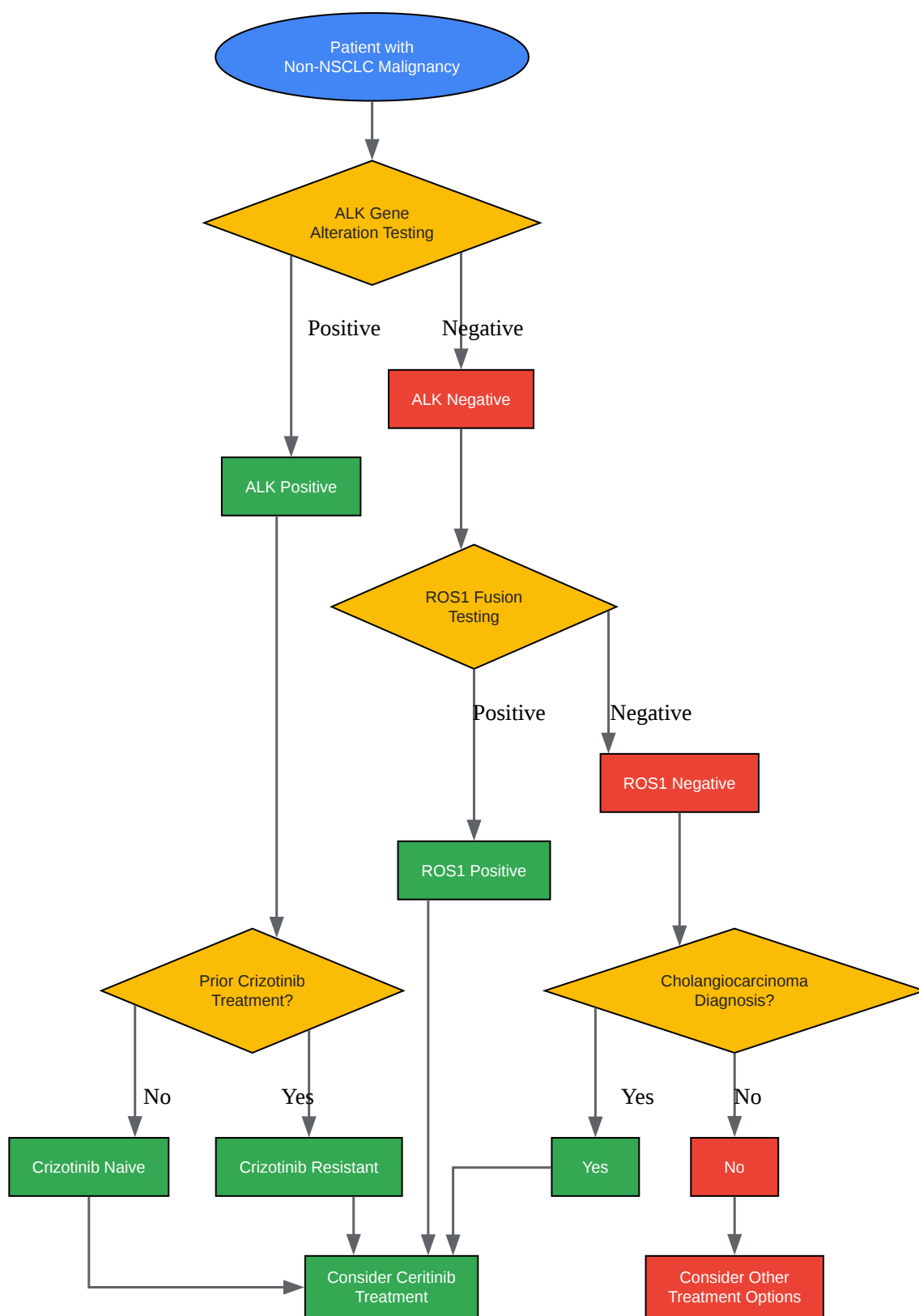
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Caption: Off-target effects of ceritinib on various signaling pathways.



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Caption: A typical experimental workflow for evaluating ceritinib's efficacy.



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Caption: Logical flow for considering ceritinib in non-NSCLC cancers.

## Conclusion

The therapeutic potential of ceritinib is rapidly expanding beyond its initial indication in ALK-rearranged NSCLC. Its potent activity in other ALK-driven malignancies such as neuroblastoma, anaplastic large-cell lymphoma, and inflammatory myofibroblastic tumors, coupled with its ability to overcome crizotinib resistance, positions it as a valuable tool in the precision oncology armamentarium. Furthermore, the emerging evidence of its ALK-independent, off-target effects, particularly in cholangiocarcinoma, opens up exciting new avenues for research and clinical development. Continued investigation into the diverse mechanisms of action of ceritinib and its efficacy in a broader range of cancers will be crucial to fully realize its therapeutic potential and improve outcomes for a wider patient population.

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